Methyltrioctylammonium borohydride
Overview
Description
Methyltrioctylammonium borohydride is a chemical compound with the molecular formula C25H58BN. It is known for its reducing properties and is used in various chemical reactions and industrial applications. The compound is a member of the borohydride family, which are known for their ability to donate hydride ions (H-) in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltrioctylammonium borohydride can be synthesized through the reaction of methyltrioctylammonium chloride with sodium borohydride. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include:
- Temperature: Room temperature to 50°C
- Solvent: Tetrahydrofuran (THF)
- Inert atmosphere: Nitrogen or argon gas
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyltrioctylammonium borohydride primarily undergoes reduction reactions due to its ability to donate hydride ions. It is commonly used as a reducing agent in organic synthesis.
Common Reagents and Conditions
Reagents: Sodium borohydride, methyltrioctylammonium chloride
Conditions: Organic solvents (e.g., THF), inert atmosphere (nitrogen or argon), room temperature to 50°C
Major Products Formed
The major products formed from the reactions involving this compound are typically reduced organic compounds. For example, it can reduce aldehydes to primary alcohols and ketones to secondary alcohols.
Scientific Research Applications
Methyltrioctylammonium borohydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.
Biology: Employed in the reduction of biological molecules and in the preparation of certain biomolecules.
Medicine: Investigated for potential use in drug synthesis and as a reducing agent in pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of methyltrioctylammonium borohydride involves the donation of hydride ions (H-) to the substrate. The hydride ion acts as a nucleophile, attacking electrophilic centers in the substrate, leading to the reduction of the substrate. The molecular targets and pathways involved depend on the specific substrate being reduced.
Comparison with Similar Compounds
Similar Compounds
- Sodium borohydride (NaBH4)
- Lithium borohydride (LiBH4)
- Tetrabutylammonium borohydride
Uniqueness
Methyltrioctylammonium borohydride is unique due to its solubility in organic solvents and its ability to act as a phase-transfer catalyst. This makes it particularly useful in organic synthesis where reactions are carried out in non-aqueous media. Additionally, its bulky organic cation provides steric hindrance, which can influence the selectivity of the reduction reactions.
Properties
InChI |
InChI=1S/C25H54N.B/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;/q+1;-1 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMVZDZCXGNDJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54BN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17083-38-4 | |
Record name | Ammonium, methyltrioctyl-, borohydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017083384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyltrioctylammonium borohydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyltrioctylammonium borohydride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF42TN5ZM4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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